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Compound of Interest

Compound Name: AZD1897

Cat. No.: B605747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of in vivo target engagement for

AZD1897, a potent pan-PIM kinase inhibitor. Due to the limited publicly available in vivo data

specifically for AZD1897, this guide draws comparisons with other well-characterized PIM

kinase inhibitors, namely AZD1208 and SGI-1776, to provide a comprehensive understanding

of the methodologies and expected outcomes for validating target engagement of this class of

compounds.

Executive Summary
AZD1897 is a highly potent inhibitor of all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-

3), with IC50 values of less than 3 nM for each.[1] PIM kinases are crucial regulators of cell

survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[2][3] In

vivo validation of target engagement is a critical step in the preclinical development of PIM

kinase inhibitors to establish a clear relationship between drug exposure, target modulation,

and therapeutic efficacy. This is typically achieved by assessing the phosphorylation status of

downstream substrates in tumor xenograft models.
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Compound Target
In Vitro
Potency (IC50)

Key
Downstream
Pathways

In Vivo Models

AZD1897
PIM-1, PIM-2,

PIM-3
< 3 nM mTOR, MCL1

Acute Myeloid

Leukemia (AML)

cell lines (in vitro)

AZD1208
PIM-1, PIM-2,

PIM-3

PIM-1: 0.4 nM,

PIM-2: 5.0 nM,

PIM-3: 1.9 nM

STAT3, mTOR

Prostate Cancer,

Hematologic

Malignancies (in

vivo xenografts)

SGI-1776
PIM-1, PIM-2,

PIM-3

PIM-1: 7 nM (50-

and 10-fold

selective vs PIM-

2 and PIM-3)

Not specified

Prostate Cancer,

Hematologic

Malignancies (in

vivo xenografts)

PIM Kinase Signaling Pathway
The PIM kinases are constitutively active serine/threonine kinases that do not require

phosphorylation for their catalytic activity.[3] They are downstream effectors of various signaling

pathways, including the JAK/STAT and RAS/RAF/MEK pathways. Once activated, PIM kinases

phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and protein

synthesis. Key downstream effectors include the pro-apoptotic protein BAD, the mTORC1

signaling complex, and the transcription factor c-Myc. Inhibition of PIM kinases is expected to

decrease the phosphorylation of these substrates, leading to cell cycle arrest and apoptosis.
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Caption: PIM Kinase Signaling Pathway and Point of Inhibition by AZD1897.
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Validating target engagement in vivo typically involves a series of well-defined experimental

procedures. Below are generalized protocols based on studies with comparator PIM kinase

inhibitors, which would be applicable for assessing AZD1897.

Animal Model and Xenograft Establishment
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly

used to prevent rejection of human tumor xenografts.

Cell Lines: Human cancer cell lines with known PIM kinase expression or dependency (e.g.,

multiple myeloma, acute myeloid leukemia, or prostate cancer cell lines) are selected.

Xenograft Implantation: A suspension of cancer cells is injected subcutaneously or

orthotopically into the flank or relevant organ of the mice. Tumors are allowed to grow to a

palpable size (e.g., 100-200 mm³) before the initiation of treatment.

Dosing and Treatment Schedule
Formulation: AZD1897 is formulated in a suitable vehicle for oral gavage or intraperitoneal

injection. A typical vehicle might consist of 0.5% hydroxypropyl methylcellulose and 0.1%

Tween 80 in water.

Dosing: Dose-ranging studies are performed to determine the maximum tolerated dose

(MTD). Efficacy studies are then conducted at doses at and below the MTD. For example,

based on comparator studies, a dose of 100 mg/kg once daily could be a starting point.[4]

Treatment Duration: Treatment is typically administered for a period of 2-4 weeks, or until

tumor volume reaches a predetermined endpoint.

Pharmacodynamic (PD) Biomarker Analysis
Tissue Collection: At the end of the study, or at various time points after the last dose, tumors

and other relevant tissues are excised and snap-frozen or fixed in formalin.

Western Blot Analysis: Tumor lysates are analyzed by Western blot to assess the

phosphorylation status of PIM kinase substrates. Key biomarkers to probe for include:

Phospho-BAD (Ser112)
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Phospho-4E-BP1 (Thr37/46)

Phospho-p70S6K (Thr389)

Total levels of these proteins and PIM kinases are also measured as controls.

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections can be

stained for the same phosphoproteins to assess the spatial distribution of target engagement

within the tumor tissue.

In Vivo Target Validation Workflow
The process of validating target engagement in vivo follows a logical progression from initial

compound administration to the final analysis of biomarker modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605747#validating-azd1897-target-engagement-in-
vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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